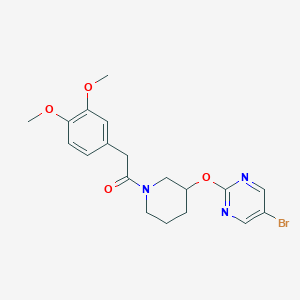

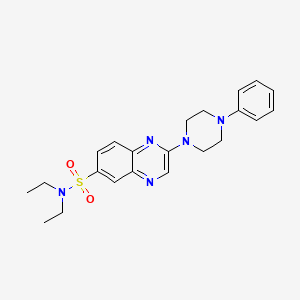

![molecular formula C17H17ClN2O B2955712 3-[1-(3-氯苄基)-1H-苯并咪唑-2-基]丙-1-醇 CAS No. 847239-26-3](/img/structure/B2955712.png)

3-[1-(3-氯苄基)-1H-苯并咪唑-2-基]丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as CBZ, is a benzimidazole derivative that has been extensively studied for its potential therapeutic properties. CBZ is a compound with a unique chemical structure that has attracted the attention of many researchers due to its potential to be used in various fields of research.

科学研究应用

1. 苯并咪唑在寄生虫病治疗中的作用

苯并咪唑已被证明对治疗不可切除的肺泡棘球蚴病 (AE) 有效,这是一种寄生虫病。Ammann 等人 (2015) 的一项研究探讨了苯并咪唑的潜在杀寄生虫作用,发现 FDG-PET/CT 扫描和抗 EmII/3-10 抗体水平阴性是评估长期苯并咪唑化疗后体内 AE 幼虫失活的可靠参数,表明在寄生虫病管理中具有重要作用 (Ammann 等人,2015)。

2. 在传染病中的作用

另一项研究重点介绍了苯并咪唑衍生物苯并硝唑在治疗早期克氏锥虫感染中的应用,证明了在儿童中产生特定抗体血清转阴的 55.8% 的疗效。这表明苯并咪唑作为传染病的有效治疗手段的潜力 (Andrade 等人,1996)。

3. 诊断和治疗成像

苯并咪唑衍生物的使用延伸至诊断成像和治疗,正如 Brier 等人 (2022) 的一项研究所示,该研究评估了针对鞘氨醇-1-磷酸受体 (S1PR) 的放射性示踪剂在多发性硬化症和其他疾病中的临床兴趣的安全性、剂量学和特征。这说明了苯并咪唑在增强诊断成像和治疗监测中的适用性 (Brier 等人,2022)。

4. 在医疗程序中的麻醉用途

苯并咪唑衍生物也因其麻醉特性而受到探索。Dai 等人 (2021) 的一项研究比较了雷米马唑仑(一种新型超短效苯二氮卓类麻醉剂)与丙泊酚在全麻诱导中的安全性和有效性,突出了苯并咪唑衍生物在提高麻醉剂安全性和有效性方面的潜力 (Dai 等人,2021)。

作用机制

Target of Action

Similar compounds with indole and benzodiazole structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . They can interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H₂O₂ scavenging (i.e., catalase) .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it may lower reactive oxygen species (ROS) levels and boost the glutathione system . This suggests that the compound could be involved in the regulation of oxidative stress, which is a key factor in many diseases.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

Similar compounds have been reported to protect cells from oxidative stress . For example, CMI has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H₂O₂-induced stress by lowering ROS levels and boosting the glutathione system .

属性

IUPAC Name |

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILHXMNBKTUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

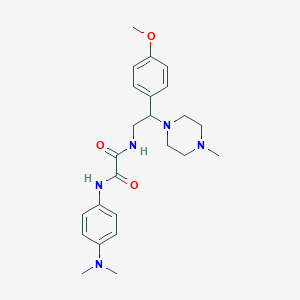

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)

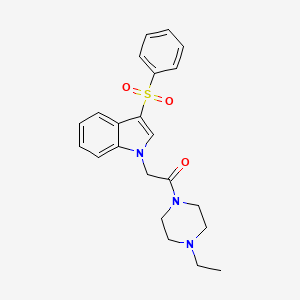

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)